Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly” is a peptide composed of a sequence of amino acids: alanine, serine, glutamic acid, glutamine, glycine, tyrosine, glutamic acid, glutamic acid, methionine, arginine, alanine, phenylalanine, glutamine, and glycine. Peptides like this one are fundamental components in various biological processes and have significant roles in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast, which then express the peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using oligonucleotides.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
Peptides like “Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates for enzymes and are involved in signaling pathways.
Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.
Industry: Utilized in the development of biomaterials and as components in diagnostic assays.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can activate or inhibit biological pathways, leading to various physiological effects. For example, peptides can bind to cell surface receptors, triggering intracellular signaling cascades that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ala-gly-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly: A similar peptide with an additional glycine residue.
Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln: A shorter version missing the terminal glycine.
Uniqueness
The uniqueness of “Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly” lies in its specific sequence, which determines its structure and function. The presence of multiple glutamic acid residues may confer specific binding properties or stability to the peptide.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(carboxymethylamino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H99N19O25S/c1-33(68)55(100)86-47(32-87)66(111)83-43(19-24-53(96)97)60(105)79-39(15-20-48(69)89)57(102)74-30-50(91)77-45(29-36-11-13-37(88)14-12-36)64(109)82-42(18-23-52(94)95)61(106)81-41(17-22-51(92)93)62(107)84-44(25-27-112-3)63(108)78-38(10-7-26-73-67(71)72)59(104)76-34(2)56(101)85-46(28-35-8-5-4-6-9-35)65(110)80-40(16-21-49(70)90)58(103)75-31-54(98)99/h4-6,8-9,11-14,33-34,38-47,87-88H,7,10,15-32,68H2,1-3H3,(H2,69,89)(H2,70,90)(H,74,102)(H,75,103)(H,76,104)(H,77,91)(H,78,108)(H,79,105)(H,80,110)(H,81,106)(H,82,109)(H,83,111)(H,84,107)(H,85,101)(H,86,100)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H4,71,72,73)/t33-,34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIFEXSMFVGZHW-WGVDZNMKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H99N19O25S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1602.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.